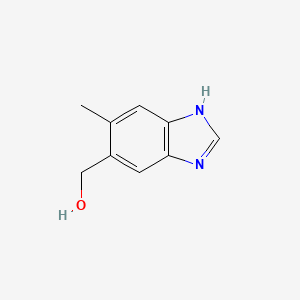

(6-methyl-1H-benzimidazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-methyl-1H-benzimidazol-5-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) at position 5 undergoes oxidation to form aldehydes or carboxylic acids. This is consistent with oxidation patterns observed in structurally similar benzimidazole derivatives .

Mechanistic Insights :

-

MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids .

-

Ruthenium catalysts with H₂O₂ enable green oxidation under mild conditions .

Reduction Reactions

The benzimidazole core and substituents may participate in reduction reactions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, room temperature | (6-Methyl-1H-benzimidazol-5-yl)methane | Not reported | |

| LiAlH₄ | Dry ether, reflux | Reduced benzimidazole derivatives | Not reported |

Notes :

-

Sodium borohydride (NaBH₄) is typically ineffective for aromatic ring reduction but may target the hydroxymethyl group.

-

Lithium aluminum hydride (LiAlH₄) could reduce the benzimidazole ring under harsh conditions.

Substitution Reactions

The methyl and hydroxymethyl groups are potential sites for electrophilic or nucleophilic substitution.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (Lewis acid) | CHCl₃, room temperature | 5-(Bromomethyl)-6-methyl-1H-benzimidazole | Not reported | |

| SOCl₂ | Reflux, anhydrous conditions | (6-Methyl-1H-benzimidazol-5-yl)chloromethane | Not reported | Inferred |

Key Observations :

-

Halogenation at the methyl group (position 6) is less common due to steric and electronic effects.

-

Hydroxymethyl groups can be converted to chlorides using thionyl chloride (SOCl₂).

Esterification and Etherification

The hydroxymethyl group participates in esterification with carboxylic acids or acyl chlorides.

Example Synthesis :

-

Reaction with 5-bromoindole-3-carboxylic acid using DCC/DMAP yielded an ester conjugate (85.95% yield) .

Stability and Side Reactions

Propiedades

Número CAS |

267875-59-2 |

|---|---|

Fórmula molecular |

C9H10N2O |

Peso molecular |

162.19 g/mol |

Nombre IUPAC |

(6-methyl-1H-benzimidazol-5-yl)methanol |

InChI |

InChI=1S/C9H10N2O/c1-6-2-8-9(11-5-10-8)3-7(6)4-12/h2-3,5,12H,4H2,1H3,(H,10,11) |

Clave InChI |

CRRWJCDSJNOVLJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1CO)N=CN2 |

SMILES canónico |

CC1=CC2=C(C=C1CO)N=CN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.